BenchChemオンラインストアへようこそ!

Sulmepride

Behavioral pharmacology Benzamide neuroleptics Rodent despair model

Sulmepride (TER 1546; N-methylsulpiride) is a substituted benzamide neuroleptic that acts as a selective dopamine D2/D3 receptor antagonist. Patented by Heumann, Ludwig, und Co.

Molecular Formula C14H21N3O4S
Molecular Weight 327.40 g/mol
CAS No. 57479-88-6
Cat. No. B1622553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulmepride
CAS57479-88-6
Molecular FormulaC14H21N3O4S
Molecular Weight327.40 g/mol
Structural Identifiers
SMILESCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC
InChIInChI=1S/C14H21N3O4S/c1-17-7-3-4-10(17)9-16-14(18)12-8-11(22(15,19)20)5-6-13(12)21-2/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,18)(H2,15,19,20)
InChIKeyQCKAYJICSQJJCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulmepride (CAS 57479-88-6): Benzamide-Class D2 Antagonist — Key Differentiation Data for Scientific Procurement


Sulmepride (TER 1546; N-methylsulpiride) is a substituted benzamide neuroleptic that acts as a selective dopamine D2/D3 receptor antagonist [1]. Patented by Heumann, Ludwig, und Co. as a sulfamoylbenzamide derivative, it belongs to the orthoanisamide subclass alongside sulpiride (ethyl), amisulpride, sultopride, and tiapride [2]. Unlike its close analog sulpiride—for which it serves as the N-demethyl metabolite—sulmepride carries a methyl substituent on the pyrrolidine nitrogen, altering its behavioral pharmacology, receptor-selectivity window, carbonic anhydrase inhibition profile, and lipophilicity [3]. These physicochemical and pharmacological distinctions carry direct consequences for experimental design and compound selection in neuroscience, enzymology, and drug-metabolism research.

Why Sulmepride Cannot Be Substituted by Sulpiride or Other Benzamides Without Evidence Loss


Benzamide antipsychotics are often treated as a homogeneous class; however, small N-alkyl modifications on the pyrrolidine ring produce divergent pharmacological signatures that preclude simple interchange. Sulmepride is distinguished from its ethyl analog sulpiride by a loss of disinhibitory activity in the Porsolt behavioral despair test [1], a narrower concentration window for D2 receptor engagement in striatal membranes [2], and a distinct carbonic anhydrase isozyme inhibition fingerprint—most notably sub-nanomolar affinity for CA6 [3]. Compared with higher-potency benzamides such as amisulpride and raclopride, sulmepride occupies a unique niche of moderate D2 potency combined with off-target enzyme activity, making it a valuable tool compound for mechanistic studies where pure D2 blockade must be parsed from carbonic anhydrase modulation. These evidence-grounded differences mean that substituting sulpiride or amisulpride for sulmepride without experimental justification introduces uncontrolled variables in receptor occupancy, behavioral readouts, and enzymatic off-target effects.

Sulmepride: Head-to-Head Quantitative Differentiation Evidence Against Closest Benzamide Analogs


Behavioral Disinhibitory Activity: Sulmepride (Methyl) Is Inactive in the Porsolt Test Whereas Sulpiride (Ethyl) Is Active

In a direct within-study comparison of three orthoanisamides differing only in pyrrolidine N-substitution, sulmepride (TER 1546, methyl) failed to exhibit disinhibitory activity in the Porsolt behavioral despair test in rats, whereas sulpiride (ethyl) and GRI 1665 (propyl) both produced significant disinhibitory effects [1]. This qualitative difference—active vs. inactive—was observed under identical experimental conditions and demonstrates that the methyl substituent abolishes a behavioral pharmacological property retained by the ethyl and propyl homologs. The finding is critical for studies of benzamide neuroleptic mechanisms where disinhibitory vs. purely antidopaminergic effects must be experimentally isolated.

Behavioral pharmacology Benzamide neuroleptics Rodent despair model

In Vitro D2 Receptor Selectivity: Sulmepride Is D2-Specific but Active Only in the 100–1000 nM Range, Contrasting with High-Potency Benzamides

A systematic in-vitro receptor-selectivity screen of substituted benzamide drugs using [3H]haloperidol and [3H]spiperone binding to rat striatal membranes placed sulmepride (TER 1546) in a distinct subgroup: together with sulpiride, alizapride, SL 74205, and tiapride, it was specific for D2 receptors but active only in the 10⁻⁷–10⁻⁶ M range (100–1000 nM) [1]. In contrast, raclopride, amisulpride, and sultopride exhibited 100–1000-fold selectivity for dopamine sites over alpha-1, alpha-2, beta-adrenergic, 5-HT-1, 5-HT-2, and opiate sites, with correspondingly higher potency [1]. Sulmepride therefore occupies a moderate-potency, high-specificity niche: D2-selective binding without the off-target receptor interactions of clebopride or YM 09151-2, yet without the nanomolar potency of amisulpride (reported Ki 1.3 nM at D2).

Dopamine D2 receptor Receptor selectivity Substituted benzamide

Carbonic Anhydrase Isozyme Inhibition: Sulmepride Exhibits Sub-Nanomolar Ki at CA6 and a Distinct Isozyme Profile vs. Sulpiride

Sulmepride and sulpiride both carry a primary sulfamoyl group that enables carbonic anhydrase (CA) inhibition, but their isozyme profiles differ quantitatively. Sulmepride displays exceptionally high affinity for CA6 (Ki = 0.800 nM) and moderate affinity for CA5B (Ki = 18 nM) and CA9 (Ki = 31–40 nM) by stopped-flow CO₂ hydration assay [1]. Sulpiride, by contrast, inhibits CA2 with Ki = 40 nM, CA9 with Ki = 46 nM, and CA12 with Ki = 3.9 nM [2]. Where direct isozyme comparison is possible (CA9), sulmepride (Ki 31–40 nM) is modestly more potent than sulpiride (Ki 46 nM). The most pronounced difference is at CA6, where sulmepride achieves sub-nanomolar affinity—a property not reported for sulpiride. These data indicate that the N-methyl modification subtly reshapes the CA inhibition landscape beyond what would be predicted from the shared benzenesulfonamide core.

Carbonic anhydrase inhibition Isozyme selectivity Sulfonamide pharmacophore

Lipophilicity (LogP): Sulmepride Shows ~4-Fold Higher Predicted LogP Than Sulpiride, Suggesting Improved Membrane Permeability

The replacement of the pyrrolidine N-ethyl group (sulpiride) with an N-methyl group (sulmepride) reduces molecular weight from 341.4 to 327.4 Da and alters predicted lipophilicity. Sulmepride has a predicted LogP of 2.28 (chemsrc.com) , whereas sulpiride has a calculated cLogP of 0.56 (probes-drugs.org) [1]. This ~4-fold increase in predicted LogP (from 0.56 to 2.28) implies that sulmepride may exhibit greater passive membrane permeability—a property relevant for central nervous system penetration, given that sulpiride is known to have poor blood-brain barrier permeability (Pe < 1.5 × 10⁻⁶ cm/s) and requires active transport via SLC22 organic cation transporters [2]. While these are in silico predictions requiring experimental validation, the LogP differential is consistent with the structural change and may influence tissue distribution and in vivo D2 occupancy.

Lipophilicity LogP prediction Blood-brain barrier penetration

Metabolic Identity: Sulmepride Is the N-Demethyl Metabolite of Sulpiride, Enabling Its Use as an Analytical Reference Standard in Drug Metabolism Studies

Sulmepride is the product of oxidative N-demethylation of sulpiride, a metabolic pathway documented in rats, dogs, and humans [1]. In the distribution studies of ¹⁴C-sulpiride, unchanged sulpiride accounted for ~90% of brain radioactivity, indicating that the N-demethyl metabolite (sulmepride) is a minor circulating species [2]. Nevertheless, its structural identity as the N-methyl analog—distinct from the 2-O-desmethyl and N-desethyl metabolites—makes sulmepride essential as an authentic reference standard for LC-MS/MS method development, metabolite profiling, and forensic toxicology. Substituting sulpiride or another benzamide for this purpose is analytically invalid, as retention time, mass transition, and fragmentation pattern are compound-specific.

Drug metabolism N-demethylation Metabolite identification

High-Value Application Scenarios for Sulmepride Based on Verified Differentiation Evidence


Negative-Control Probe for Disinhibitory Activity in Benzamide Behavioral Pharmacology

Investigators studying the disinhibitory component of benzamide neuroleptics (e.g., low-dose sulpiride in depression models) require a structurally matched negative control. Sulmepride is inactive in the Porsolt behavioral despair test while sulpiride is active [1], providing a within-scaffold control that isolates the contribution of the N-alkyl substituent to disinhibitory behavior. This application is directly supported by the Mercier et al. (1980) head-to-head comparison.

Moderate-Affinity D2 Ligand for PET Tracer Displacement and Receptor Occupancy Studies

Sulmepride occupies a defined D2 selectivity window (active at 100–1000 nM with no detectable off-target binding at alpha, beta, 5-HT, or opiate sites) [1]. This profile makes it suitable for in vitro displacement assays where high-potency ligands (e.g., raclopride, Ki ~1 nM) would produce complete displacement at concentrations that risk non-specific effects, and where multi-receptor ligands (e.g., clebopride) would confound interpretation. The 1988 receptor-selectivity study provides the quantitative selectivity matrix needed for experimental design.

Carbonic Anhydrase VI (CA6) Inhibitor Tool Compound for Gustatory and Salivary Research

Sulmepride exhibits sub-nanomolar affinity for CA6 (Ki = 0.800 nM) [1], a secreted isozyme implicated in taste function and salivary pH regulation. No comparable CA6 affinity has been reported for sulpiride, whose CA inhibition has been characterized primarily at CA2 (Ki = 40 nM) [2]. Researchers investigating CA6 pharmacology can employ sulmepride as a potent, commercially cataloged inhibitor with a known benzamide scaffold, filling a gap where dedicated CA6-selective probes are scarce.

Certified Reference Standard for Sulpiride Metabolite Identification in Bioanalytical Method Development

Sulmepride is the N-demethyl metabolite of sulpiride, formed via oxidative N-demethylation [1]. In bioanalytical laboratories developing LC-MS/MS methods for therapeutic drug monitoring of sulpiride, sulmepride serves as an essential authentic reference standard for confirming metabolite identity, establishing retention time, and validating quantification methods [2]. No other benzamide analog can fulfill this role, as chromatographic and mass spectrometric properties are compound-specific.

Quote Request

Request a Quote for Sulmepride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.